4-Chloro-2-ethoxyquinoline is a derivative of the quinoline family, which includes several compounds with significant pharmacological properties. Quinoline derivatives, such as chloroquine (CQ) and hydroxychloroquine (HCQ), have been extensively studied for their therapeutic effects in various diseases, including malaria, rheumatoid arthritis, systemic lupus erythematosus, and even cancer12567. These compounds are known for their ability to interfere with cellular processes such as autophagy and inflammation, which are critical in the pathogenesis of these diseases.
One study describes the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, a close derivative of 4-Chloro-2-ethoxyquinoline []. The study reveals a planar quinoline ring system with the ethyl acetate group having a small dihedral angle with the quinoline plane. The crystal packing is stabilized by offset π–π interactions between the pyridine rings of neighboring molecules []. This information provides insights into the structural features and intermolecular interactions of 4-Chloro-2-ethoxyquinoline and its analogs.
The mechanism of action of 4-aminoquinoline drugs like chloroquine involves the inhibition of lysosomal acidification, which prevents the fusion and degradation of autophagosomes, thereby blocking autophagy1. This property has been exploited in cancer treatment, where CQ and its derivatives are used to sensitize cancer cells to chemotherapy and radiation123. Interestingly, the sensitizing effects of CQ can occur independently of autophagy inhibition, suggesting additional mechanisms at play1. In inflammatory diseases, these drugs are believed to interfere with antigen processing in macrophages and other antigen-presenting cells, leading to a down-regulation of the immune response56. Furthermore, they affect various signaling pathways and transcriptional activities, which can result in the inhibition of cytokine production and modulation of co-stimulatory molecules6.
In the field of oncology, CQ and HCQ have been shown to enhance the efficacy of tumor cell killing when used in combination with other anticancer drugs123. These drugs have been involved in clinical trials, aiming to exploit their autophagy-inhibiting properties to improve the outcomes of cancer therapies. However, their role in cancer treatment is complex, as they also possess mechanisms unrelated to autophagy, such as inducing cell death through apoptosis and necroptosis, and exerting immunomodulatory effects3.
In rheumatology, chloroquine and hydroxychloroquine are used for their anti-inflammatory properties in the treatment of rheumatoid arthritis and systemic lupus erythematosus56. They work by increasing the pH within intracellular vacuoles, affecting protein degradation, and altering the assembly of macromolecules, which ultimately diminishes the formation of peptide-MHC protein complexes required to stimulate T cells5.
The primary use of 4-aminoquinolines like chloroquine has been in the treatment of malaria. The drugs concentrate in the digestive vacuole of the intraerythrocytic parasite, inhibiting haem polymerase, which leads to the accumulation of toxic haem within the parasite7. Despite the emergence of chloroquine-resistant strains of Plasmodium falciparum, research into the pharmacokinetics and mechanisms of action of these drugs continues to inform therapeutic regimens7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: